![molecular formula C21H28F3N3O3 B5658646 3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)
3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound under discussion is part of a broader class of chemicals that have garnered interest for their potential pharmacological applications and unique chemical properties. Its structure suggests a multifaceted interaction with biological systems, which is why it has been studied across different branches of chemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds similar to "3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide" often involves complex synthetic pathways, including the formation of isoxazolidine moieties and subsequent functionalization. For example, Singh et al. (2017) detailed the reductive ring opening of isoxazolidine with specific reagents to yield novel compounds, demonstrating the intricate steps involved in manipulating such structures (Singh et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively analyzed using spectroscopy and crystallography to understand their configuration and conformation. For instance, Jimeno et al. (2003) employed 1H- and 13C-NMR spectroscopy, along with X-ray crystallography, to characterize the molecular structure of fentanyl analogs, providing insights into the spatial arrangement of atoms and the overall geometry of such molecules (Jimeno et al., 2003).
properties
IUPAC Name |
3-[1-[3-(1,2-oxazolidin-2-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O3/c22-21(23,24)17-5-7-18(8-6-17)25-19(28)9-4-16-3-1-11-26(15-16)20(29)10-13-27-12-2-14-30-27/h5-8,16H,1-4,9-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGIOWPXQVFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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